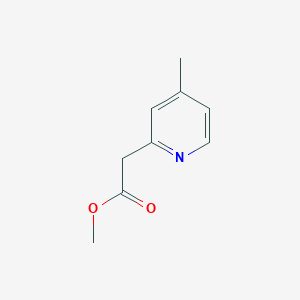

Methyl-2-(4-methylpyridin-2-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 2-(4-methylpyridin-2-yl)acetate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the production of drugs that target specific biological pathways.

Case Studies

- Antimicrobial Agents :

- Anti-inflammatory Drugs :

Agrochemical Applications

In agrochemistry, methyl 2-(4-methylpyridin-2-yl)acetate is investigated for its potential as a pesticide or herbicide. Its efficacy in protecting crops from pests while being environmentally friendly makes it a candidate for sustainable agricultural practices.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 2-(4-methylpyridin-2-yl)acetate derivative A | Aphids | 85 | |

| Methyl 2-(4-methylpyridin-2-yl)acetate derivative B | Fungal pathogens | 78 |

Material Science Applications

Methyl 2-(4-methylpyridin-2-yl)acetate has also found applications in material science, particularly in the synthesis of polymers and coatings that require specific chemical properties.

Case Studies

- Polymer Synthesis :

- Coatings :

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as pyridinylpyrimidines

Mode of Action

Like other pyridinylpyrimidines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.95 (iLOGP), indicating moderate lipophilicity, which may influence its distribution and elimination .

Action Environment

The action of Methyl 2-(4-methylpyridin-2-yl)acetate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or drugs in the system .

Vorbereitungsmethoden

The synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

Methyl 2-(4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and acetonitrile, and catalysts such as cobalt (II) tetraphenylporphyrin . Major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(4-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

- Methyl 3-methoxy-9-methyl-5,6-dihydrobenzo[g]pyrido[1,2-a]indole-7-carboxylate

- Methyl 5-methyl-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

- Methyl (Z)-3-(tert-butylimino)-7-methyl-3H-thiazolo[3,4-a]pyridine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications. Methyl 2-(4-methylpyridin-2-yl)acetate is unique in its specific ester and pyridine functionalities, making it valuable for certain synthetic and research applications.

Biologische Aktivität

Methyl 2-(4-methylpyridin-2-yl)acetate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(4-methylpyridin-2-yl)acetate, with the molecular formula C9H11NO2, features a methyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological interactions. The compound is often synthesized as an intermediate in organic chemistry and is noted for its versatility in various applications, including medicinal chemistry and agrochemical production.

The biological activity of methyl 2-(4-methylpyridin-2-yl)acetate is primarily attributed to its interaction with various enzymes and receptors within biological systems. It is believed to modulate enzyme activity, influencing cellular processes such as inflammation and microbial resistance. However, the specific pathways and molecular targets remain under investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl 2-(4-methylpyridin-2-yl)acetate. In vitro evaluations have shown that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the release of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Antibacterial Activity : A study conducted on the antibacterial efficacy of methyl 2-(4-methylpyridin-2-yl)acetate demonstrated its effectiveness against multiple strains of bacteria, with significant inhibition observed at lower concentrations compared to standard antibiotics .

- Cell Viability Assays : In cellular assays, methyl 2-(4-methylpyridin-2-yl)acetate showed promising results in reducing cell viability in cancer cell lines, suggesting potential applications in oncology as an adjunct therapy .

Safety and Toxicity

While promising, the safety profile of methyl 2-(4-methylpyridin-2-yl)acetate requires careful evaluation. Preliminary toxicity assessments indicate that while it possesses biological activity, further studies are essential to determine its safety margins and potential side effects when used therapeutically .

Eigenschaften

IUPAC Name |

methyl 2-(4-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOJKAPIFKCDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.